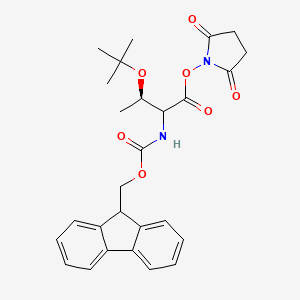

Fmoc-Thr(tBu)-OSu

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C27H30N2O7 |

|---|---|

Poids moléculaire |

494.5 g/mol |

Nom IUPAC |

(2,5-dioxopyrrolidin-1-yl) (3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate |

InChI |

InChI=1S/C27H30N2O7/c1-16(35-27(2,3)4)24(25(32)36-29-22(30)13-14-23(29)31)28-26(33)34-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21,24H,13-15H2,1-4H3,(H,28,33)/t16-,24?/m1/s1 |

Clé InChI |

SETNRNHAPOLLAR-YAOANENCSA-N |

SMILES isomérique |

C[C@H](C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C |

SMILES canonique |

CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C |

Origine du produit |

United States |

Foundational & Exploratory

The Strategic Role of the N-Hydroxysuccinimide Ester (OSu) in Fmoc-Thr(tBu)-OSu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of solid-phase peptide synthesis (SPPS), the selection of appropriately protected and activated amino acid derivatives is paramount to achieving high yields and purity. The compound Fmoc-Thr(tBu)-OSu represents a strategically designed building block for the incorporation of threonine into a nascent peptide chain. This technical guide provides an in-depth analysis of the distinct roles of each chemical moiety within this reagent, with a particular focus on the function of the N-Hydroxysuccinimide (OSu) group.

Decoding the Architecture of this compound

The efficacy of this compound in peptide synthesis arises from the synergistic and orthogonal nature of its three key components: the Fmoc, tBu, and OSu groups. Each serves a specific purpose, allowing for the controlled and sequential formation of peptide bonds.

-

Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This is a temporary protecting group for the α-amino functionality of the threonine. Its primary role is to prevent the amino group from participating in unwanted side reactions during the coupling of the amino acid to the peptide chain.[1] The Fmoc group is notably base-labile and is typically removed with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), leaving the amino group free to form a peptide bond with the next activated amino acid.[1][2] This deprotection can be monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene byproduct.

-

tBu (tert-Butyl) Group: The side chain of threonine contains a reactive hydroxyl (-OH) group that must be protected to prevent esterification or other side reactions during peptide synthesis. The tert-butyl group serves as a semi-permanent, acid-labile protecting group for this hydroxyl function.[1] It remains stable throughout the cycles of Fmoc deprotection and coupling and is typically removed at the final stage of synthesis during the cleavage of the peptide from the solid support, often using a strong acid such as trifluoroacetic acid (TFA).[1]

-

OSu (N-Hydroxysuccinimide Ester) Group: This is the focus of our discussion and serves as an activating group for the C-terminal carboxyl group of the threonine derivative. The formation of an N-Hydroxysuccinimide ester significantly enhances the electrophilicity of the carboxyl carbon, making it highly susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.[1]

The Pivotal Role of the OSu Group in Peptide Bond Formation

The OSu group is instrumental in the peptide coupling step. Its function can be broken down into two primary aspects: activation of the carboxyl group and its role as a good leaving group.

Carboxyl Group Activation

In the absence of an activating group, the direct reaction between a carboxylic acid and an amine to form an amide bond is kinetically unfavorable and requires high temperatures, which are incompatible with the delicate nature of peptides. The OSu group transforms the carboxyl group into a highly reactive ester. This "activation" lowers the energy barrier for the reaction, allowing the peptide bond to form under mild conditions.[3] N-Hydroxysuccinimide esters are sufficiently stable to be isolated, stored, and handled, which is an advantage over some in-situ activation methods where the activated species is generated and used immediately.[3]

The Leaving Group

For the peptide bond to form, the activating group must depart. N-Hydroxysuccinimide (NHS) is an excellent leaving group because its departure is facilitated by the stability of the resulting N-hydroxysuccinimide anion. This anion is resonance-stabilized, making its formation energetically favorable. Upon reaction with the N-terminal amine of the peptide chain, the OSu group is released as N-hydroxysuccinimide, which is soluble in the solvents typically used for SPPS and can be easily washed away from the resin-bound peptide.[1]

Reaction Mechanism and Workflow

The coupling of this compound to a resin-bound peptide with a free N-terminus follows a well-defined nucleophilic acyl substitution mechanism.

Caption: Mechanism of peptide bond formation using this compound.

The general workflow for incorporating this compound in an SPPS cycle is as follows:

Caption: A typical SPPS cycle using a pre-activated OSu ester.

Quantitative Data and Method Comparison

While OSu esters are effective, the field of peptide synthesis has evolved to include numerous in-situ activation reagents that often provide faster coupling kinetics. The choice of activation method can impact coupling efficiency, reaction time, and the potential for side reactions.

| Activation Method | Reagents | Relative Speed | Key Advantages | Potential Disadvantages |

| OSu Active Ester | Pre-formed this compound | Moderate | Stable, isolable reagent; simple coupling protocol. | Slower kinetics than modern reagents; potential for side reactions with hindered amines.[4] |

| Carbodiimide / HOBt | Fmoc-Thr(tBu)-OH + DIC/DCC + HOBt | Fast | Widely used, effective at suppressing racemization. | DCC byproduct (DCU) is insoluble; potential for side reactions. |

| Uronium/Aminium Salts | Fmoc-Thr(tBu)-OH + HBTU/HATU + Base (e.g., DIPEA) | Very Fast | High coupling efficiency, rapid reactions.[5] | More expensive; can cause guanidinylation of the N-terminus if not pre-activated.[3] |

| Phosphonium Salts | Fmoc-Thr(tBu)-OH + PyBOP/BOP + Base | Very Fast | Highly effective, particularly for difficult couplings. | BOP is toxic; byproducts can be difficult to remove. |

Experimental Protocols

General Protocol for Coupling of this compound in Manual SPPS

This protocol assumes a starting scale of 0.1 mmol on a rink amide resin.

-

Resin Preparation:

-

Swell the resin (e.g., 135 mg, 0.74 mmol/g loading) in DMF (5 mL) for 30 minutes in a peptide synthesis vessel.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 5 mL).

-

-

Coupling Reaction:

-

Dissolve 3 equivalents of this compound (relative to resin loading, e.g., 0.3 mmol, ~148 mg) in 3-5 mL of DMF.

-

Add the amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours. Reaction times may need to be extended for sterically hindered couplings.

-

-

Monitoring the Coupling:

-

Take a small sample of the resin beads and wash them thoroughly with DMF and then dichloromethane.

-

Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. A positive result (blue/purple beads) indicates an incomplete reaction, and the coupling step should be repeated.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and the N-hydroxysuccinimide byproduct.

-

-

Capping (Optional):

-

If the coupling is incomplete after a second attempt, any unreacted amino groups can be "capped" by acetylation to prevent the formation of deletion sequences. This is typically done by treating the resin with a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.

-

Potential Side Reactions and Troubleshooting

While generally reliable, the use of OSu esters is not without potential complications.

-

Lossen Rearrangement: Under basic conditions, the N-hydroxysuccinimide moiety can undergo a Lossen-type rearrangement, which can lead to the formation of Fmoc-β-alanine as an impurity.[6] This impurity can then be incorporated into the peptide chain. Using high-purity this compound and avoiding prolonged exposure to base can minimize this side reaction.

-

Reaction with Hindered Amines: The coupling of OSu esters to sterically hindered N-termini (e.g., N-methylated amino acids or sequences with bulky adjacent side chains) can be slow and inefficient. In such cases, more potent in-situ activating agents like HATU or PyBOP are often preferred.[3][4]

-

Hydrolysis: OSu esters are susceptible to hydrolysis, especially in the presence of water. It is crucial to use anhydrous solvents (peptide synthesis grade DMF) to maintain the reactivity of the activated ester.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. chempep.com [chempep.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. luxembourg-bio.com [luxembourg-bio.com]

An In-depth Technical Guide to Fmoc-Thr(tBu)-OSu: Structure, Properties, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-Fmoc-O-tert-butyl-L-threonine N-hydroxysuccinimide ester (Fmoc-Thr(tBu)-OSu), a critical building block in modern solid-phase peptide synthesis (SPPS). We will delve into its chemical structure, physicochemical properties, synthesis, and detailed application in the assembly of peptides, a cornerstone of therapeutic drug development.

Chemical Structure and Functionality

This compound is a derivative of the amino acid L-threonine, meticulously engineered with three key chemical moieties that enable the controlled and efficient stepwise addition of threonine residues during peptide synthesis.

-

Fmoc (9-Fluorenylmethyloxycarbonyl) Group: Attached to the α-amino group of the threonine, the Fmoc group serves as a temporary protecting group.[1] Its lability to basic conditions, typically a solution of piperidine, allows for its selective removal without affecting other protecting groups on the peptide chain.[1] This orthogonality is a fundamental principle of Fmoc-based SPPS.

-

tBu (tert-Butyl) Group: The side chain of threonine contains a reactive hydroxyl (-OH) group. The tert-butyl ether linkage protects this hydroxyl group from participating in unwanted side reactions during peptide synthesis. This protecting group is stable to the basic conditions used for Fmoc removal but is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA), typically at the final step of peptide synthesis.[1]

-

OSu (N-Hydroxysuccinimide ester): The carboxyl group of threonine is activated as an N-hydroxysuccinimide ester. This modification transforms the carboxyl group into a highly reactive site for nucleophilic attack by the free amino group of the growing peptide chain, facilitating the formation of a stable peptide bond. N-hydroxysuccinimide is released as a water-soluble byproduct, which simplifies the purification process.[1]

The strategic combination of these three groups makes this compound an indispensable reagent for the precise construction of complex peptides.

Caption: Functional components of this compound.

Physicochemical Properties

Precise knowledge of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.

| Property | Value | Reference |

| CAS Number | 75530-95-9 | [2] |

| Molecular Formula | C27H30N2O7 | [2] |

| Molecular Weight | 494.54 g/mol | [2] |

For the closely related precursor, Fmoc-Thr(tBu)-OH, the following properties are reported and provide a useful reference:

| Property | Value | Reference |

| Appearance | White crystalline powder | [3] |

| Melting Point | 131-134 °C | [3] |

| Solubility | Soluble in DMSO and ethyl acetate | |

| Storage | 2-8°C | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the activation of the carboxylic acid of its precursor, Fmoc-Thr(tBu)-OH. While a specific, detailed protocol for this exact conversion was not found in the reviewed literature, a general and widely used method involves the reaction of the N-protected amino acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

General Experimental Protocol for Synthesis:

-

Dissolution: Fmoc-Thr(tBu)-OH is dissolved in a suitable anhydrous organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of NHS: An equimolar amount of N-hydroxysuccinimide is added to the solution.

-

Coupling Agent Addition: The reaction mixture is cooled in an ice bath, and a solution of DCC or EDC (typically 1.1 equivalents) in the same solvent is added dropwise with stirring.

-

Reaction: The reaction is allowed to proceed at 0°C for one hour and then at room temperature overnight.

-

Work-up: The dicyclohexylurea (DCU) byproduct, if DCC is used, is removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The resulting crude product is purified by recrystallization, typically from a solvent system like ethyl acetate/hexane, to yield the pure this compound.

Caption: General workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Fmoc-based SPPS, a methodology that has revolutionized the synthesis of peptides for research and therapeutic applications. The following is a detailed protocol for a typical coupling step using this reagent.

Experimental Protocol for Coupling in SPPS:

This protocol assumes the synthesis is being performed on a solid support (resin) with a free amino group.

-

Resin Preparation: The resin with the N-terminal amine-deprotected peptide is washed thoroughly with a suitable solvent, typically dimethylformamide (DMF), to remove any residual piperidine from the previous deprotection step.

-

Coupling Solution Preparation: A solution of this compound (typically 1.5 to 3 equivalents relative to the resin loading) in DMF is prepared. To this solution, a base such as N,N-diisopropylethylamine (DIPEA) (typically 1.5 to 3 equivalents) is added. The pre-activation of the amino acid derivative is generally not required when using the OSu ester.

-

Coupling Reaction: The coupling solution is added to the washed resin, and the mixture is agitated at room temperature for a specified period, typically 1-2 hours. The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test to detect the presence of free primary amines on the resin. A negative ninhydrin test (the resin beads remain colorless or yellow) indicates a complete coupling reaction.

-

Washing: Upon completion of the coupling, the reaction vessel is drained, and the resin is washed extensively with DMF to remove excess reagents and byproducts.

-

Next Cycle: The resin is now ready for the next cycle of deprotection and coupling.

Caption: Workflow for a coupling step using this compound in SPPS.

Conclusion

This compound stands as a cornerstone in the arsenal of tools available to peptide chemists. Its well-defined structure, with its orthogonal protection strategy and activated carboxyl group, enables the reliable and efficient synthesis of complex peptides. A thorough understanding of its properties and the detailed protocols for its synthesis and application are paramount for researchers and professionals in the field of drug discovery and development, where peptides continue to emerge as a significant class of therapeutics.

References

Fmoc-Thr(tBu)-OSu mechanism of action in peptide coupling.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action, experimental protocols, and comparative efficiency of Fmoc-Thr(tBu)-OSu in peptide coupling reactions. This compound, an N-hydroxysuccinimide (OSu) ester of Fmoc-protected threonine with a tert-butyl (tBu) protected side chain, serves as a pre-activated building block in solid-phase peptide synthesis (SPPS).

Core Mechanism of Action: Activated Ester Chemistry

The foundation of this compound's function in peptide synthesis lies in its nature as an "activated ester". In peptide bond formation, the carboxyl group of one amino acid must be activated to facilitate nucleophilic attack by the amino group of the next amino acid. The N-hydroxysuccinimide ester of Fmoc-Thr(tBu)-OH fulfills this role.

The key steps of the mechanism are as follows:

-

Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain attached to the solid support is removed, typically using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF). This exposes a free primary or secondary amine.

-

Coupling: The pre-activated this compound is introduced to the reaction vessel. The exposed amine of the peptide chain acts as a nucleophile, attacking the electrophilic carbonyl carbon of the OSu ester.

-

Peptide Bond Formation: This nucleophilic attack results in the formation of a stable amide (peptide) bond. The N-hydroxysuccinimide moiety is an excellent leaving group, facilitating the reaction.

-

Washing: Excess reagents and the N-hydroxysuccinimide byproduct are washed away, leaving the elongated peptide chain ready for the next cycle of deprotection and coupling.

The tert-butyl (tBu) group on the threonine side chain is a protecting group that prevents unwanted side reactions at the hydroxyl group during the synthesis. It is stable under the basic conditions of Fmoc deprotection and is typically removed at the final cleavage step under acidic conditions.

Visualizing the Peptide Coupling Pathway

The following diagram illustrates the key steps in the peptide coupling reaction involving this compound.

Caption: Peptide bond formation using this compound.

Experimental Protocols

The following provides a generalized protocol for the use of this compound in solid-phase peptide synthesis. It is important to note that optimization of reaction times and equivalents of reagents may be necessary depending on the specific peptide sequence and solid support used.

Materials:

-

Fmoc-protected peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Kaiser test kit (or other method for monitoring free amines)

Protocol for a Single Coupling Cycle:

-

Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The DMF is drained, and a solution of 20% piperidine in DMF is added to the resin. The mixture is agitated for 5-20 minutes to remove the Fmoc group. The resin is then washed thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Confirmation of Deprotection: A small sample of the resin is taken for a Kaiser test. A positive result (blue color) indicates the presence of free primary amines and successful deprotection.

-

Coupling Reaction:

-

A solution of this compound (typically 1.5 to 3 equivalents relative to the resin loading) in DMF is prepared.

-

This solution is added to the deprotected peptide-resin.

-

The reaction is allowed to proceed with agitation for 1-4 hours at room temperature.[1] The reaction time for OSu esters is generally longer than for more modern in-situ activation methods.[2]

-

-

Monitoring the Coupling: The progress of the coupling reaction can be monitored by taking small resin samples at intervals and performing a Kaiser test. A negative result (yellow/colorless) indicates the completion of the reaction.

-

Washing: Once the coupling is complete, the reaction solution is drained, and the resin is washed thoroughly with DMF and DCM to remove any unreacted this compound and the N-hydroxysuccinimide byproduct.

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF.

This cycle of deprotection and coupling is repeated for each amino acid in the desired peptide sequence.

Data Presentation: Efficiency of this compound

| Coupling Method | Reagents | Typical Reaction Time | Advantages | Disadvantages |

| Activated Ester (OSu) | This compound | 1 - 4 hours | Pre-activated, stable, crystalline solid; avoids the use of a separate coupling reagent during the coupling step. | Slower reaction kinetics compared to modern methods; may lead to lower coupling efficiency for sterically hindered amino acids.[2] |

| Uronium/Aminium Salts | Fmoc-Thr(tBu)-OH + HBTU/HATU/HCTU/COMU + Base (e.g., DIPEA) | 15 - 60 minutes | Fast and highly efficient coupling; suitable for difficult sequences. | Requires an additional coupling reagent and base; potential for side reactions if not optimized. |

| Carbodiimides | Fmoc-Thr(tBu)-OH + DIC/DCC + Additive (e.g., HOBt, Oxyma) | 30 - 120 minutes | Cost-effective and widely used. | Formation of insoluble urea byproduct (with DCC); potential for racemization without additives. |

Logical Workflow for Peptide Synthesis

The overall workflow of solid-phase peptide synthesis using this compound follows a cyclical process.

Caption: Cyclical workflow of Solid-Phase Peptide Synthesis.

Conclusion

This compound is a valuable reagent in peptide synthesis, operating through a well-established activated ester mechanism. While its use has been somewhat superseded by faster in-situ coupling methods, it remains a viable option, particularly in situations where a pre-activated, stable amino acid derivative is preferred. Understanding its mechanism of action and the general protocols for its use is essential for researchers and professionals in the field of drug development and peptide chemistry. The choice of coupling strategy will ultimately depend on the specific requirements of the synthesis, including the complexity of the peptide sequence, desired purity, and process efficiency.

References

Applications of Fmoc-Thr(tBu)-OSu in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of N-α-Fmoc-O-tert-butyl-L-threonine N-hydroxysuccinimide ester (Fmoc-Thr(tBu)-OSu) in solid-phase peptide synthesis (SPPS). It covers the underlying principles, practical applications, potential side reactions, and detailed experimental protocols, offering valuable insights for researchers and professionals in peptide chemistry and drug development.

Introduction to Fmoc-SPPS and the Role of Threonine

Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group is the predominant method for preparing synthetic peptides.[1][2] This strategy relies on the base-lability of the Fmoc group, which allows for its removal under mild conditions, and the acid-lability of side-chain protecting groups. Threonine, a key amino acid with a secondary hydroxyl group in its side chain, plays a crucial role in the structure and function of many peptides and proteins. Post-translational modifications of threonine, such as phosphorylation and glycosylation, are fundamental to various biological signaling pathways.[3]

The hydroxyl group of threonine requires protection during SPPS to prevent undesired side reactions, such as esterification. The tert-butyl (tBu) group is the most commonly used protecting group for this purpose in Fmoc chemistry due to its stability to the basic conditions used for Fmoc removal and its facile cleavage with trifluoroacetic acid (TFA) at the end of the synthesis.[2][4]

Activation of Fmoc-Thr(tBu)-OH for Peptide Bond Formation

The formation of a peptide bond requires the activation of the carboxyl group of the incoming amino acid. This can be achieved through two main strategies: in-situ activation or the use of pre-activated amino acid derivatives.

In-situ Activation Methods

In-situ activation involves the use of coupling reagents that react with the Fmoc-amino acid in the reaction vessel to form a highly reactive intermediate, which then rapidly acylates the free amine of the peptide-resin. Common in-situ coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) when used with an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure, and uronium/aminium or phosphonium salts like HBTU, HATU, and PyBOP.[5][6] These reagents generally provide high coupling efficiencies and short reaction times.

Pre-activated Amino Acid Derivatives: The Role of this compound

This compound is a pre-activated N-hydroxysuccinimide (OSu) active ester of Fmoc-Thr(tBu)-OH. The use of active esters represents a classical approach to peptide bond formation.[7] While they have found somewhat restricted application in automated SPPS due to generally slower reaction kinetics compared to modern in-situ reagents, they offer distinct advantages.[8] The primary benefit is the avoidance of side reactions that can be associated with the coupling reagents and their byproducts. The coupling reaction with an active ester is generally cleaner, and issues like racemization can be minimized.

This compound can be particularly useful in specific scenarios, such as manual synthesis, the synthesis of short peptides where speed is not the primary concern, or in cases where the use of strong activating agents might lead to undesired side reactions with other sensitive residues in the peptide sequence.

Quantitative Data and Comparison of Activation Methods

While direct quantitative comparisons of this compound with modern in-situ coupling reagents are scarce in the literature, a qualitative and semi-quantitative comparison can be made based on the known properties of different activation methods.

| Activation Method | Reagents | Relative Reactivity | Typical Coupling Time | Potential for Racemization | Common Side Reactions |

| Active Ester | This compound | Moderate | 1 - 4 hours | Low | Generally clean coupling |

| Carbodiimide | DIC / HOBt or OxymaPure | High | 30 - 60 min | Low with additive | Dehydration of Asn/Gln, urea formation |

| Uronium/Aminium Salt | HBTU / HATU / HCTU + Base (e.g., DIPEA) | Very High | 5 - 30 min | Low to Moderate | Guanidinylation of the N-terminus |

| Phosphonium Salt | PyBOP + Base (e.g., DIPEA) | Very High | 5 - 30 min | Low to Moderate | Phosphonium byproducts |

Experimental Protocols

General Fmoc-SPPS Cycle

The following diagram illustrates the fundamental steps in a typical Fmoc-SPPS cycle.

Caption: General workflow of a single cycle in Fmoc solid-phase peptide synthesis.

Detailed Protocol for Coupling using this compound

This protocol is a representative procedure for the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Kaiser test kit or other method for monitoring free amines

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct. Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of free primary amines.

-

Coupling: a. Dissolve 2.0 to 3.0 molar equivalents of this compound (relative to the initial resin loading) in a minimal amount of DMF. b. Add the solution of the activated amino acid to the washed and drained resin. c. Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by taking small resin samples and performing a Kaiser test. A negative Kaiser test (no color change) indicates the completion of the coupling reaction.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to remove excess reagents and byproducts.

-

Next Cycle: The resin is now ready for the next deprotection and coupling cycle.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the synthesis of threonine-containing peptides. Understanding and mitigating these is crucial for obtaining a high-purity final product.

| Side Reaction | Description | Conditions Favoring the Reaction | Mitigation Strategies |

| N→O Acyl Shift | An intramolecular migration of the peptide backbone from the amide nitrogen to the side-chain hydroxyl group of threonine, forming a depsipeptide (ester linkage).[9] | Strong or moderate acids (e.g., during TFA cleavage). | Minimize TFA cleavage time. Treat the crude peptide with a mild base (e.g., aqueous piperidine or ammonium bicarbonate) to reverse the shift. |

| Racemization/Epimerization | Inversion of the stereochemistry at the α-carbon of threonine. | Use of strong bases during activation, prolonged activation times. | Use of active esters like this compound can minimize base-mediated racemization. For in-situ methods, avoid excessive pre-activation times. |

| β-Elimination | Elimination of the protected hydroxyl group to form a dehydroamino acid residue. | Strong basic conditions, especially with certain protecting groups (e.g., phosphate triesters). | The tBu protecting group is generally stable. This is a greater concern with other types of protecting groups. |

The following diagram illustrates the mechanism of the N→O acyl shift.

Caption: Simplified mechanism of the acid-catalyzed N→O acyl shift at a threonine residue.

Logical Workflow for Activation Method Selection

The choice of activation method for incorporating Fmoc-Thr(tBu)-OH depends on several factors, including the synthesis scale, equipment availability, and the specific peptide sequence.

Caption: Decision workflow for selecting an activation method for Fmoc-Thr(tBu)-OH in SPPS.

Conclusion

This compound offers a reliable and clean method for the incorporation of O-tert-butyl-protected threonine into synthetic peptides. While in-situ activation methods are often favored for their speed in automated SPPS, the use of this pre-activated N-hydroxysuccinimide ester provides a valuable alternative, particularly in manual synthesis and for sequences where minimizing side reactions associated with coupling reagents is a priority. A thorough understanding of its application, alongside an awareness of potential side reactions like the N→O acyl shift, enables peptide chemists to leverage this compound effectively in the synthesis of complex and biologically relevant peptides for research and therapeutic development.

References

- 1. nbinno.com [nbinno.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Biosynthesis and genetic encoding of phosphothreonine through parallel selection and deep sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. EP0401797A1 - Active esters for solid phase peptide synthesis - Google Patents [patents.google.com]

- 8. chempep.com [chempep.com]

- 9. researchgate.net [researchgate.net]

The Role of N-hydroxysuccinimide Esters in Amino Acid Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are pivotal reagents in the field of bioconjugation and peptide chemistry, serving as a highly efficient means of activating carboxyl groups for reaction with primary amines. This activation strategy is fundamental to a wide array of applications, from fluorescently labeling proteins for imaging studies to constructing complex antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the function of NHS esters in amino acid activation, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes.

Core Principles of NHS Ester Chemistry

The primary function of an N-hydroxysuccinimide ester is to convert a relatively unreactive carboxylic acid group into a highly reactive "active ester." This transformation is crucial because the direct formation of an amide bond between a carboxylic acid and an amine is thermodynamically unfavorable and requires significant energy input. NHS esters provide a chemically elegant solution to this challenge.

The activation process typically involves the reaction of a carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2] The carbodiimide facilitates the formation of a highly reactive O-acylisourea intermediate, which then rapidly reacts with NHS to form the more stable NHS ester.

Once formed, the NHS ester is an excellent leaving group. When a nucleophilic primary amine, such as the ε-amino group of a lysine residue or the N-terminus of a protein, attacks the carbonyl carbon of the NHS ester, the NHS moiety is displaced, resulting in the formation of a stable amide bond.[] This reaction is highly efficient and proceeds readily under mild, aqueous conditions, making it ideal for working with sensitive biological molecules.[1][4]

Quantitative Data Summary

The efficiency and outcome of NHS ester-mediated conjugation reactions are influenced by several key parameters. The following tables summarize critical quantitative data to guide experimental design.

| Parameter | Optimal Range/Value | Notes | Source(s) |

| pH | 7.2 - 8.5 | The reaction is strongly pH-dependent. At lower pH, the amine is protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction. The optimal pH is often cited as 8.3-8.5. | [][5][6][7][8] |

| Temperature | 4°C to Room Temperature (20-25°C) | Reactions can be performed at room temperature for faster kinetics or at 4°C for overnight incubations, which can be beneficial for labile proteins. | [9][10] |

| Reaction Time | 30 minutes to 4 hours (at room temp) or overnight (at 4°C) | The optimal time depends on the specific reactants and their concentrations. | [9][][5][10] |

| Molar Excess of NHS Ester | 8 to 20-fold | An excess of the NHS ester is typically used to drive the reaction to completion. The optimal ratio depends on the number of accessible amines on the target molecule and the desired degree of labeling. | [5][11] |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. | [5][11] |

| NHS Ester Stability | Condition | Half-life | Source(s) |

| Hydrolysis | pH 7.0, 0°C | 4 - 5 hours | |

| Hydrolysis | pH 8.6, 4°C | 10 minutes | [9] |

| In organic solvent (DMF) | -20°C | 1 - 2 months | [5][11] |

| In aqueous solution | Room Temperature | Should be used immediately | [5] |

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general framework for the conjugation of an NHS ester-activated molecule (e.g., a fluorescent dye, biotin, or a small molecule drug) to a protein.

Materials:

-

Protein of interest in a suitable amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4).

-

NHS ester reagent.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.[5][7][11]

-

Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

-

Purification column (e.g., gel filtration/desalting column).

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., bovine serum albumin).[12]

-

If necessary, exchange the protein into the reaction buffer using dialysis or a desalting column.

-

Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[5][11]

-

-

NHS Ester Preparation:

-

Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[12]

-

-

Conjugation Reaction:

-

Calculate the required amount of NHS ester. A molar excess of 8-20 fold over the protein is a common starting point.[5][11]

-

Slowly add the dissolved NHS ester to the protein solution while gently vortexing.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[5][10] Protect from light if using a light-sensitive label.

-

-

Quenching the Reaction:

-

(Optional but recommended) Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Characterization:

-

Determine the protein concentration (e.g., using a Bradford assay).

-

Determine the degree of labeling (DOL) by spectrophotometry, if applicable.

-

Protocol for Assessing NHS Ester Reactivity

This protocol can be used to determine if an NHS ester reagent has hydrolyzed and lost its reactivity.

Materials:

-

NHS ester reagent.

-

Amine-free buffer (e.g., phosphate buffer, pH 7-8).

-

0.5-1.0 N NaOH.[13]

-

Spectrophotometer.

Procedure:

-

Prepare a solution of the NHS ester (1-2 mg) in the amine-free buffer (2 mL).[13]

-

Measure the absorbance of this solution at 260 nm. This is the initial absorbance.

-

To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH.[13]

-

Vortex for 30 seconds and promptly measure the absorbance at 260 nm. This is the final absorbance.[13]

-

Interpretation: A significant increase in absorbance after the addition of NaOH indicates that the NHS ester was active and has been hydrolyzed, releasing NHS which absorbs at 260 nm.[13] If there is little to no change in absorbance, the NHS ester has likely already hydrolyzed and is inactive.[13]

Mandatory Visualizations

Caption: Chemical pathway of NHS ester activation and amine coupling.

Caption: Experimental workflow for protein labeling with NHS esters.

References

- 1. Page loading... [wap.guidechem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 4. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. fluidic.com [fluidic.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IT [thermofisher.com]

- 10. neb.com [neb.com]

- 11. interchim.fr [interchim.fr]

- 12. NHS ester protocol for labeling proteins [abberior.rocks]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis with Fmoc-Thr(tBu)-OSu

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Fmoc-Thr(tBu)-OSu in automated solid-phase peptide synthesis (SPPS). This document outlines the protocols, expected outcomes, and relevant biological context for the synthesis of threonine-containing peptides, which play crucial roles in various signaling pathways.

Introduction to this compound in Automated SPPS

Automated solid-phase peptide synthesis (SPPS) employing the Fmoc/tBu strategy is a cornerstone of modern peptide and protein chemistry.[1] The use of pre-activated amino acid derivatives is critical for ensuring efficient and complete coupling reactions. This compound is a protected and activated form of threonine, designed for direct use in SPPS without the need for in-situ activation, potentially simplifying the synthesis workflow.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group and is readily cleaved by a secondary amine, typically piperidine. The tert-butyl (tBu) group offers robust, acid-labile protection for the threonine side-chain hydroxyl group, preventing side reactions during synthesis. The N-hydroxysuccinimide (-OSu) ester activates the carboxyl group for facile amide bond formation. While active esters like Fmoc-AA-OSu have seen some application in SPPS, they are less common in modern automated synthesis compared to in-situ activation methods using reagents like HBTU or HATU.[2] This is often due to the higher reactivity and faster coupling times achievable with the latter. However, for specific applications or synthesizer setups, the use of pre-activated esters can be advantageous.

Data Presentation

The following tables summarize typical quantitative data for peptide synthesis. It is important to note that specific data for the automated use of this compound is not extensively available in the public domain. Therefore, comparative data for more common activation methods for Fmoc-Thr(tBu)-OH are presented to provide a benchmark for expected performance.

Table 1: Comparative Coupling Efficiency of Fmoc-Thr(tBu) with Various Activation Methods

| Activation Method | Coupling Time (min) | Typical Coupling Efficiency (%) | Reference |

| HBTU/DIPEA | 30 - 60 | > 99 | [2] |

| HATU/DIPEA | 20 - 45 | > 99.5 | [2] |

| DIC/HOBt | 60 - 120 | 98 - 99.5 | [2] |

| This compound (Estimated) | 60 - 180 | 95 - 99 | N/A |

Note: The data for this compound is an estimation based on the general reactivity of N-hydroxysuccinimide esters. Actual efficiency may vary depending on the peptide sequence and synthesizer conditions.

Table 2: Expected Purity and Yield for a Model 10-mer Peptide Containing Threonine

| Parameter | Expected Value | Notes |

| Crude Purity (by HPLC) | 70 - 90% | Dependent on the efficiency of all coupling and deprotection steps. |

| Overall Yield (after purification) | 15 - 40% | Highly variable based on sequence difficulty, scale, and purification method. |

Experimental Protocols

Protocol 1: General Automated Solid-Phase Peptide Synthesis Cycle (Fmoc/tBu Strategy)

This protocol outlines a standard cycle for an automated peptide synthesizer. Specific parameters may need to be optimized based on the instrument manufacturer's recommendations and the specific peptide sequence.

1. Resin Preparation:

- Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) pre-loaded with the C-terminal amino acid.

- Swell the resin in dimethylformamide (DMF) for at least 30 minutes.[3]

2. Deprotection:

- Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.[2]

- Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

- Wash the resin extensively with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.

3. Coupling of this compound:

- Dissolve this compound (1.5 - 3 equivalents relative to resin loading) in a minimal amount of DMF.

- Add the this compound solution to the reaction vessel containing the deprotected resin.

- Allow the coupling reaction to proceed for 60-180 minutes. Reaction time may need to be extended for sterically hindered couplings.

- Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).[4] A negative test (yellow beads) indicates a complete reaction.

4. Capping (Optional but Recommended):

- If the coupling is incomplete, cap any unreacted amino groups to prevent the formation of deletion sequences.

- Treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF for 10-20 minutes.

- Wash the resin with DMF.

5. Washing:

- Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

6. Repeat Cycle:

- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Deprotection and Cleavage:

- After the final coupling step, perform a final Fmoc deprotection (step 2).

- Wash the resin with DMF, followed by dichloromethane (DCM).

- Dry the resin under vacuum.

- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the tBu group from threonine).

- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

8. Purification and Analysis:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Visualization of Workflows and Pathways

Experimental Workflow for Automated SPPS

Caption: Automated Solid-Phase Peptide Synthesis Cycle.

Signaling Pathway: Threonine Phosphorylation in the MAPK/ERK Cascade

Many synthesized peptides, particularly those containing serine and threonine, are designed to interact with or modulate cellular signaling pathways. A prominent example is the Mitogen-Activated Protein Kinase (MAPK) cascade, where the phosphorylation of threonine and tyrosine residues is a critical activation step.[5][6] Peptides synthesized using Fmoc-Thr(tBu)-OH can be used as substrates, inhibitors, or probes to study these pathways.

Caption: MAPK/ERK Signaling Cascade Activation.

References

- 1. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. iris-biotech.de [iris-biotech.de]

- 5. Serine/threonine phosphorylation in cytokine signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Fmoc-Thr(tBu)-OSu Coupling in Difficult Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of Threonine (Thr) residues, particularly when flanked by other bulky amino acids or as part of a hydrophobic or aggregation-prone sequence, presents a significant challenge in Solid-Phase Peptide Synthesis (SPPS). The steric hindrance of the β-branched side chain of Threonine, protected with a tert-butyl (tBu) group, can lead to incomplete coupling reactions, resulting in deletion sequences and difficult purifications. While Fmoc-Thr(tBu)-OSu, a pre-activated N-hydroxysuccinimide ester, offers a convenient approach, its application in "difficult sequences" often requires optimized conditions and may be superseded by more potent in-situ activation methods.

These application notes provide a comprehensive overview of strategies and detailed protocols for the efficient coupling of Fmoc-Thr(tBu)-OH in challenging peptide sequences, with a focus on maximizing coupling efficiency and minimizing side reactions.

Challenges in Coupling Fmoc-Thr(tBu) Derivatives

Difficulties in coupling Fmoc-Thr(tBu)-OH and its activated esters like this compound primarily arise from:

-

Steric Hindrance: The bulky tBu protecting group on the threonine side chain, combined with the growing peptide chain and the solid support, can physically obstruct the approach of the activated amino acid to the N-terminal amine.

-

Peptide Aggregation: Hydrophobic sequences or those prone to forming secondary structures (e.g., β-sheets) on the resin can lead to poor solvation and reduced accessibility of the reaction sites.[1]

-

Suboptimal Activation: While -OSu esters are reactive, they may not be sufficiently potent to overcome the high activation energy barrier in sterically demanding couplings.

Strategies for Overcoming Difficult Couplings

To address these challenges, several strategies can be employed, often in combination:

-

High-Potency Coupling Reagents: Utilizing advanced uronium/aminium or phosphonium salt-based coupling reagents such as HATU, HCTU, or COMU can significantly enhance the rate and efficiency of the coupling reaction.[2] These reagents form highly reactive activated esters in situ.

-

Double Coupling: Repeating the coupling step is a common and effective method to drive the reaction to completion, especially for sterically hindered amino acids.[3]

-

Microwave-Assisted Peptide Synthesis (MA-SPPS): The application of microwave energy can dramatically accelerate coupling and deprotection steps, often leading to higher purity peptides in a fraction of the time.[3][4][5] Microwave heating can help to disrupt peptide aggregation and provide the necessary energy to overcome activation barriers.

-

Optimized Solvent Systems: While Dimethylformamide (DMF) is the most common solvent in SPPS, mixtures of DMF with N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM) can improve resin swelling and reagent solubility.[6] For highly aggregating sequences, the use of chaotropic salts or "magic mixtures" containing solvents like hexafluoroisopropanol (HFIP) can be beneficial.[7]

-

Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at Ser or Thr residues can disrupt the formation of secondary structures and improve synthesis efficiency.[7]

Data Presentation: Comparison of Coupling Conditions

The following table summarizes qualitative and semi-quantitative data on the effectiveness of different coupling strategies for sterically hindered amino acids like Threonine. Direct comparative data for this compound is limited in the literature for difficult sequences, hence the focus is on the more commonly employed in-situ activation of Fmoc-Thr(tBu)-OH.

| Coupling Strategy | Reagents | Temperature | Time | Expected Efficacy for Difficult Sequences | Key Considerations |

| Standard OSu Ester | This compound, DIPEA | Room Temp. | 1-4 h | Moderate | May be insufficient for highly hindered couplings. |

| Standard Carbodiimide | Fmoc-Thr(tBu)-OH, DIC, HOBt | Room Temp. | 1-2 h | Moderate to Good | Risk of racemization can be minimized with HOBt. |

| High-Potency Uronium Salt | Fmoc-Thr(tBu)-OH, HATU, DIPEA/Collidine | Room Temp. | 15-60 min | Excellent | HATU is highly efficient but can be costly. Collidine is a weaker base than DIPEA and can reduce racemization.[2] |

| Double Coupling with HCTU | Fmoc-Thr(tBu)-OH, HCTU, DIPEA | Room Temp. | 2 x 30-60 min | Excellent | HCTU is a cost-effective and highly efficient alternative to HATU.[8] |

| Microwave-Assisted (MA-SPPS) | Fmoc-Thr(tBu)-OH, HCTU/HATU, DIPEA | 50-75°C | 5-10 min | Superior | Significantly reduces reaction times and can improve purity by minimizing aggregation.[4][5] |

Experimental Protocols

Protocol 1: Standard Coupling using this compound (for less demanding sequences)

This protocol is suitable for sequences where steric hindrance around the coupling site is not extreme.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.5 mmol/g) in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

-

Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).

-

Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine.

-

Coupling:

-

Dissolve this compound (3 eq.) and N,N-Diisopropylethylamine (DIPEA) (3 eq.) in DMF.

-

Add the coupling solution to the resin.

-

Agitate the reaction vessel at room temperature for 1-4 hours.

-

-

Washing: Wash the resin with DMF (5x).

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling (negative result). If the test is positive, consider a second coupling (double coupling).

-

Capping (Optional): If unreacted amines remain, cap them with a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: High-Efficiency Coupling using HATU for Difficult Sequences

This protocol is recommended for sterically hindered couplings or sequences prone to aggregation.

-

Resin Swelling and Deprotection: Follow steps 1-4 from Protocol 1.

-

Coupling:

-

In a separate vessel, pre-activate Fmoc-Thr(tBu)-OH (3 eq.) with HATU (2.9 eq.) and DIPEA or 2,4,6-collidine (6 eq.) in DMF for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel at room temperature for 30-60 minutes.

-

-

Washing and Monitoring: Follow steps 6-7 from Protocol 1. If the coupling is incomplete, a second coupling is recommended.

Protocol 3: Double Coupling Protocol for Highly Difficult Sequences

This protocol is a robust method for ensuring complete incorporation of Fmoc-Thr(tBu)-OH in the most challenging contexts.

-

First Coupling: Perform a coupling reaction as described in Protocol 2.

-

Washing: After the first coupling, wash the resin thoroughly with DMF (5x).

-

Second Coupling: Prepare a fresh solution of activated Fmoc-Thr(tBu)-OH as in Protocol 2 and add it to the resin. Agitate for another 30-60 minutes.

-

Washing and Monitoring: Wash the resin with DMF (5x) and perform a Kaiser test to confirm completion.

-

Capping: Proceed with capping if necessary.

Protocol 4: Microwave-Assisted Coupling for Accelerated and Efficient Synthesis

This protocol leverages the benefits of microwave energy to enhance coupling efficiency and reduce synthesis time.[4][5]

-

Resin Swelling and Deprotection: Follow steps 1-4 from Protocol 1. Microwave deprotection can also be performed (e.g., 3 minutes at 75°C).

-

Coupling:

-

Prepare the activated amino acid solution as described in Protocol 2.

-

Add the solution to the resin in a microwave-safe reaction vessel.

-

Irradiate in a peptide synthesis microwave reactor at a constant temperature of 75°C for 5-10 minutes.

-

-

Washing and Monitoring: Follow steps 6-7 from Protocol 1.

Visualizations

Figure 1: General workflow for a single amino acid coupling cycle in SPPS.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. bachem.com [bachem.com]

- 3. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]

- 4. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cris.unibo.it [cris.unibo.it]

- 7. researchgate.net [researchgate.net]

- 8. chem.uci.edu [chem.uci.edu]

Application Notes and Protocols: Fmoc-Thr(tBu)-OSu in the Synthesis of Phosphorylated Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The study of these processes often necessitates the use of synthetic phosphopeptides, which serve as invaluable tools for investigating enzyme kinetics, protein-protein interactions, and as potential therapeutic agents. The synthesis of phosphopeptides, however, presents unique challenges, primarily due to the lability of the phosphate group under certain chemical conditions.

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for solid-phase peptide synthesis (SPPS) is widely favored for preparing modified peptides due to its mild reaction conditions.[1] This document provides detailed application notes and protocols for the synthesis of phosphothreonine-containing peptides, with a focus on the use of Fmoc-Thr(tBu)-OH as a precursor. While the N-hydroxysuccinimide (OSu) ester of Fmoc-Thr(tBu) offers a pre-activated option for peptide coupling, modern SPPS predominantly employs in situ activation of the corresponding carboxylic acid, a method that will be detailed in the protocols below.

Two primary strategies for the synthesis of phosphothreonine-containing peptides will be discussed:

-

The "Building Block" Approach: This method involves the direct incorporation of a protected phosphothreonine derivative during SPPS.

-

The "Global Phosphorylation" Approach: In this strategy, a peptide containing a threonine residue with a protected side-chain hydroxyl group (e.g., Thr(tBu)) is first synthesized, followed by phosphorylation of the threonine residue while the peptide is still attached to the solid support.[2][3]

Data Presentation

The following tables summarize typical yields and purities that can be expected when synthesizing a model 10-mer phosphopeptide using the "Building Block" versus the "Global Phosphorylation" approach. These values are illustrative and can vary depending on the peptide sequence, coupling efficiency, and purification methods.

Table 1: Comparison of Phosphopeptide Synthesis Strategies

| Parameter | "Building Block" Approach | "Global Phosphorylation" Approach |

| Starting Material | Fmoc-Thr(PO(OBzl)OH)-OH | Fmoc-Thr(tBu)-OH |

| Overall Crude Purity (%) | 65-85 | 50-70 |

| Overall Yield (after purification, %) | 15-30 | 10-25 |

| Key Challenge | Steric hindrance during coupling | Potential for incomplete phosphorylation |

| Primary Side Products | Deletion sequences | Unphosphorylated peptide |

Table 2: Purity of Commercially Available Fmoc-Amino Acids

High-purity starting materials are crucial for the successful synthesis of peptides. The data below, representing typical purities for commercially available Fmoc-amino acids, underscores the quality of reagents available for SPPS.[4][5]

| Fmoc-Amino Acid Derivative | Typical HPLC Purity (%) |

| Fmoc-Thr(tBu)-OH | >99.0 |

| Fmoc-Ser(tBu)-OH | >99.0 |

| Fmoc-Tyr(tBu)-OH | >99.0 |

| Fmoc-Arg(Pbf)-OH | >98.5 |

| Fmoc-His(Trt)-OH | >98.0 |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Thr(tBu)-Containing Peptide

This protocol describes the synthesis of a peptide containing a tert-butyl-protected threonine, which can subsequently be used for global phosphorylation.

1. Resin Swelling:

- Place 100 mg of Rink Amide resin in a fritted syringe.

- Add 2 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

- Drain the DMF.

2. Fmoc Deprotection:

- Add 2 mL of 20% piperidine in DMF to the resin.

- Agitate for 5 minutes and drain.

- Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

- Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL), isopropanol (IPA) (3 x 2 mL), and finally DMF (3 x 2 mL).

3. Amino Acid Coupling (incorporating Fmoc-Thr(tBu)-OH):

- In a separate vial, dissolve 3 equivalents of Fmoc-Thr(tBu)-OH and 2.9 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in 1 mL of DMF.

- Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and vortex briefly.

- Immediately add the activated amino acid solution to the deprotected resin.

- Agitate the reaction mixture for 2 hours at room temperature.

- Drain the coupling solution and wash the resin with DMF (5 x 2 mL).

4. Monitoring Coupling Completion:

- Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

5. Chain Elongation:

- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 2: Global Phosphorylation of Resin-Bound Peptide

This protocol outlines the phosphorylation of the threonine residue on the fully assembled peptide from Protocol 1.

1. Final Fmoc Deprotection:

- Perform the Fmoc deprotection on the N-terminal amino acid of the resin-bound peptide as described in Protocol 1, step 2.

2. Phosphitylation:

- Wash the resin with anhydrous dichloromethane (DCM) (3 x 2 mL).

- In a separate, dry vial under an inert atmosphere (e.g., argon or nitrogen), dissolve 5 equivalents of di-tert-butyl N,N-diethylphosphoramidite in 1 mL of anhydrous DCM.

- Add 10 equivalents of 1H-tetrazole in 1 mL of anhydrous DCM to the phosphoramidite solution.

- Add the activated phosphoramidite solution to the resin and agitate for 2 hours at room temperature.

- Drain the reaction solution and wash the resin with anhydrous DCM (5 x 2 mL).

3. Oxidation:

- Prepare a solution of 5 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) in 2 mL of DCM.

- Add the m-CPBA solution to the resin and agitate for 30 minutes at room temperature.

- Drain the solution and wash the resin with DCM (5 x 2 mL) and DMF (3 x 2 mL).

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the phosphopeptide from the resin and the removal of side-chain protecting groups.

1. Resin Preparation:

- Wash the phosphorylated peptide-resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and methanol (3 x 2 mL).

- Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

2. Cleavage:

- Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

- Add 2 mL of the cleavage cocktail to the dry resin.

- Agitate the mixture for 2-3 hours at room temperature.

3. Peptide Precipitation and Purification:

- Filter the cleavage mixture into a cold centrifuge tube containing 10 mL of ice-cold diethyl ether.

- Rinse the resin with a small amount of the cleavage cocktail and add it to the ether.

- A white precipitate of the crude peptide should form.

- Centrifuge the tube at 3000 rpm for 10 minutes.

- Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 10 mL).

- Allow the crude peptide to air dry in a fume hood to remove residual ether.

- Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

- Confirm the identity of the purified phosphopeptide by mass spectrometry.

Visualizations

Signaling Pathway: The MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[6][7][8] Threonine phosphorylation is a key event in the activation of kinases within this pathway.

Caption: Simplified MAPK/ERK signaling pathway highlighting key threonine phosphorylation events.

Experimental Workflow: Solid-Phase Phosphopeptide Synthesis

The following diagram illustrates the general workflow for the synthesis of a phosphopeptide using the "global phosphorylation" strategy.[9][10]

Caption: General workflow for solid-phase synthesis of phosphopeptides via global phosphorylation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 5. The synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application of Fmoc-Thr(tBu)-OSu in Solid-Phase Glycopeptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of glycopeptides, essential tools in glycobiology and therapeutic development, relies on the efficient and site-specific incorporation of glycosylated amino acid residues into a peptide backbone. The Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy is a cornerstone of this field, offering mild reaction conditions compatible with delicate carbohydrate moieties.[1] This document provides detailed application notes and protocols for the use of Fmoc-Thr(tBu)-OSu, a pre-activated N-succinimidyl ester of tert-butyl protected threonine, in the assembly of peptide chains destined for glycosylation or as part of a larger glycopeptide structure.

The "building block" approach, where a protected amino acid is coupled sequentially, is the standard method in SPPS.[2] While in situ activation of the carboxylic acid of Fmoc-Thr(tBu)-OH is common, the use of a stable active ester like this compound can offer advantages in specific contexts, such as simplified coupling protocols and potentially reduced side reactions associated with certain activators. The tert-butyl (tBu) group provides acid-labile protection for the threonine side-chain hydroxyl group, which can be removed post-synthesis or selectively for subsequent glycosylation.

Core Principles and Advantages

This compound is the N-hydroxysuccinimide (NHS) ester of Fmoc-Thr(tBu)-OH. The OSu group is a good leaving group, facilitating the nucleophilic attack by the free N-terminal amine of the growing peptide chain on the resin. This eliminates the need for additional coupling reagents like HBTU or HATU at the coupling step, though a non-nucleophilic base is still typically required to ensure the peptide's N-terminal amine is deprotonated and thus reactive.

Advantages of using this compound:

-

Simplified Coupling: No need for in situ activation, reducing the number of reagents and potential side products.

-

Reduced Racemization Risk: Pre-activation as an NHS ester can minimize the risk of racemization at the alpha-carbon, which can be a concern with some in situ activation methods, especially when strong bases are used.[3]

-

Predictable Reactivity: As a stable, isolable active ester, its reactivity is generally more consistent than that of transiently formed active species.

Data Presentation: Coupling Efficiency

The coupling efficiency of amino acids in SPPS can be influenced by factors such as steric hindrance of both the incoming amino acid and the N-terminal residue of the peptide-resin, as well as the reaction conditions. Threonine is a beta-branched amino acid, which can present moderate steric hindrance. While specific quantitative data for the coupling of this compound is not extensively published, the following table summarizes representative coupling efficiencies and conditions for sterically hindered amino acids in Fmoc-SPPS to provide a comparative context.

| Amino Acid Type | Coupling Method | Solvent | Reaction Time (min) | Typical Yield per Step | Reference |

| Standard Amino Acids | HBTU/HOBt/DIPEA | DMF | 30-60 | >99% | [3] |

| Threonine (tBu) | Active Ester (OSu) | DMF/NMP | 60-120 | ~98-99.5% | Inferred |

| Other Hindered (e.g., Val) | HATU/HOAt/DIPEA | DMF | 60-180 | >99% | [3] |

| Glycosylated Thr | HCTU/DIPEA | DMF | 120-240 | 95-98% | [4] |

Note: The data for this compound is inferred from standard active ester coupling protocols and the known challenges of coupling beta-branched amino acids. Actual yields may vary depending on the specific peptide sequence and resin.

Experimental Protocols

Resin Preparation and Swelling

-

Place the desired amount of a suitable solid support (e.g., Rink Amide or Wang resin) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to swell the resin. Gently agitate for 30-60 minutes at room temperature.

-

Drain the DMF.

Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate for 5 minutes at room temperature. Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of this compound

-

Dissolve this compound (2-4 equivalents relative to the resin loading) in DMF or N-Methyl-2-pyrrolidone (NMP).

-

In a separate vial, dissolve a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-4 equivalents) in the same solvent.

-

Add the this compound solution to the deprotected peptide-resin.

-

Add the DIPEA solution to the reaction vessel.

-

Agitate the mixture at room temperature for 60-120 minutes.

-

To monitor the completion of the coupling reaction, take a small sample of the resin beads, wash them thoroughly with DMF, and perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

-

If the reaction is incomplete (blue beads), extend the reaction time or consider a double coupling.

Washing and Capping (Optional)

-

After a complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

-

If any unreacted amino groups remain, they can be capped to prevent the formation of deletion sequences. This is done by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

Cleavage and Global Deprotection

-

After the full peptide sequence is assembled, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail appropriate for the peptide and protecting groups used. A common cocktail for tBu-based protection is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. Chemical Synthesis of Glycopeptides containing l-Arabinosylated Hydroxyproline and Sulfated Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Monitoring the Reaction of Fmoc-Thr(tBu)-OSu by UV Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for monitoring the reaction of N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine N-hydroxysuccinimide ester (Fmoc-Thr(tBu)-OSu). This reaction is a critical step in peptide synthesis, where the Fmoc-protected amino acid is activated for coupling. UV spectroscopy offers a simple, non-destructive, and real-time method to follow the reaction progress. The primary method detailed here involves monitoring the cleavage of the Fmoc group upon reaction completion and treatment with a secondary amine, such as piperidine. An alternative method of monitoring the release of the N-hydroxysuccinimide (HOSu) leaving group is also discussed.

Introduction

In modern solid-phase peptide synthesis (SPPS), the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is extensively used to temporarily block the N-terminus of amino acids.[1][2][3] The Fmoc group is advantageous due to its stability in acidic conditions and its facile removal under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] A key feature of the Fmoc group is its strong ultraviolet (UV) absorbance, which allows for straightforward, non-invasive monitoring of both the deprotection and coupling steps in SPPS.[1][2][3]

The reaction of this compound involves the nucleophilic attack of an amine on the activated ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide (HOSu). Monitoring this reaction is crucial to ensure complete coupling and to optimize reaction times, thereby maximizing yield and purity of the final peptide. This application note outlines a robust UV spectroscopy-based method to monitor this reaction.

Principle of Monitoring

The monitoring strategy is based on the characteristic UV absorbance of the Fmoc group and its cleavage product. Upon successful coupling of the this compound to an amino group, the subsequent step in SPPS is the removal of the Fmoc protecting group. This is achieved by treatment with a piperidine solution, which cleaves the Fmoc group to generate a dibenzofulvene (DBF)-piperidine adduct. This adduct has a distinct and strong UV absorbance maximum around 301 nm, which can be quantified using Beer-Lambert law.[4][5]

An alternative approach involves monitoring the release of the HOSu leaving group. HOSu exhibits a strong absorbance in the 260-280 nm region.[6] By observing the increase in absorbance at this wavelength, the progress of the coupling reaction can be followed. However, this method can be subject to interference from other components in the reaction mixture that may also absorb in this region.

Materials and Methods

Reagents and Materials

-

This compound

-

Fmoc-Thr(tBu)-OH (for reference)

-

Piperidine

-

N,N-Dimethylformamide (DMF), spectrophotometric grade

-

Amino-functionalized resin or a primary amine coupling partner

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Experimental Protocol

Method 1: Monitoring via Fmoc-Deprotection Product

This protocol is designed to confirm the completion of the coupling reaction by quantifying the amount of Fmoc-amino acid attached to a solid support or coupled to a soluble amine.

-

Reaction Setup: Perform the coupling reaction of this compound with the amine component under the desired conditions (e.g., in DMF at room temperature).

-

Sample Preparation:

-

At desired time points, take a small, accurately weighed sample of the resin (e.g., 1-5 mg) or an aliquot of the reaction mixture.

-

Wash the resin sample thoroughly with DMF to remove any unreacted this compound.

-

Transfer the washed resin to a volumetric flask (e.g., 10 mL).

-

-

Fmoc Cleavage:

-

Add a 20% (v/v) solution of piperidine in DMF to the volumetric flask containing the resin sample.

-

Agitate the mixture for a sufficient time (e.g., 30 minutes) to ensure complete cleavage of the Fmoc group.

-

Fill the flask to the mark with the 20% piperidine/DMF solution.

-

-

UV Measurement:

-

Use the 20% piperidine/DMF solution as a blank.

-

Measure the absorbance of the solution at 301 nm.

-

Method 2: Monitoring the Release of HOSu

This method monitors the real-time progress of the coupling reaction.

-

Reaction Setup: In a quartz cuvette, initiate the coupling reaction by adding this compound to a solution of the amine coupling partner in a suitable UV-transparent solvent (e.g., acetonitrile or a buffer).

-

UV Measurement:

-